molecular formula C19H22N2O5S B12202388 N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B12202388
M. Wt: 390.5 g/mol
InChI Key: GSZVPWLHMUAWIG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 3-aminobenzamide with chlorosulfonic acid under controlled conditions.

    Coupling with pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide: can be compared with other sulfonylbenzamides such as:

Uniqueness

    Structural Features: The presence of the pyrrolidine sulfonyl group and the methoxy groups at specific positions on the phenyl ring.

    Chemical Properties: Unique reactivity and stability due to the specific arrangement of functional groups.

    Biological Activity: Distinct interactions with molecular targets, leading to unique biological effects.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H22N2O5S/c1-25-15-8-9-17(18(13-15)26-2)20-19(22)14-6-5-7-16(12-14)27(23,24)21-10-3-4-11-21/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22)

InChI Key

GSZVPWLHMUAWIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OC

Origin of Product

United States

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